molecular formula C17H20N2O2 B2730525 N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide CAS No. 2411238-70-3

N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide

Cat. No.: B2730525
CAS No.: 2411238-70-3
M. Wt: 284.359
InChI Key: FIUXEBVSTRBSLH-UHFFFAOYSA-N
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Description

N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Chemical Reactions Analysis

N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-5-17(20)18-9-8-13-12-19-16-7-6-14(11-15(13)16)21-10-4-2/h6-7,11-12,19H,4,8-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXEBVSTRBSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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